molecular formula C15H26O2 B14521808 5-Hexyl-3-pentylideneoxolan-2-one CAS No. 62527-70-2

5-Hexyl-3-pentylideneoxolan-2-one

Cat. No.: B14521808
CAS No.: 62527-70-2
M. Wt: 238.37 g/mol
InChI Key: COGJQABKKHWPRT-UHFFFAOYSA-N
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Description

5-Hexyl-3-pentylideneoxolan-2-one is an organic compound with the molecular formula C14H26O2. It belongs to the class of oxolanes, which are five-membered cyclic ethers. This compound is characterized by a hexyl group attached to the third carbon and a pentylidene group attached to the second carbon of the oxolane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hexyl-3-pentylideneoxolan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of hexyl bromide with pentylidene oxirane in the presence of a strong base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired oxolane compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

5-Hexyl-3-pentylideneoxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.

    Substitution: The hexyl and pentylidene groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced oxolane compounds, and substituted oxolanes with various functional groups .

Scientific Research Applications

5-Hexyl-3-pentylideneoxolan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Hexyl-3-pentylideneoxolan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes .

Comparison with Similar Compounds

Similar Compounds

  • 5-Hexyl-2-pentylideneoxolan-3-one
  • 5-Hexyl-3-pentylideneoxane-2-one
  • 5-Hexyl-3-pentylideneoxolan-4-one

Uniqueness

5-Hexyl-3-pentylideneoxolan-2-one is unique due to its specific structural configuration, which imparts distinct chemical and physical properties.

Properties

CAS No.

62527-70-2

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

IUPAC Name

5-hexyl-3-pentylideneoxolan-2-one

InChI

InChI=1S/C15H26O2/c1-3-5-7-9-11-14-12-13(15(16)17-14)10-8-6-4-2/h10,14H,3-9,11-12H2,1-2H3

InChI Key

COGJQABKKHWPRT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1CC(=CCCCC)C(=O)O1

Origin of Product

United States

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